(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol (CAS 861362-06-3) is a bifunctional heterocyclic building block characterized by a C5-bromine atom and a C2-hydroxymethyl group on an N-methylated imidazole core. In industrial and medicinal chemistry procurement, this specific substitution pattern is selected because it provides orthogonal reactive sites: the C5-bromide is primed for transition-metal-catalyzed cross-coupling or halogen-metal exchange, while the C2-hydroxymethyl group serves as a stable, yet derivatizable, functional handle. The N-methyl group ensures predictable solubility in standard organic solvents and eliminates the risk of competitive N-alkylation during downstream processing, making it a higher-yielding precursor for complex pharmaceutical intermediates compared to its unmethylated or non-halogenated counterparts [1].
Attempting to substitute (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol with the unbrominated (1-methyl-1H-imidazol-2-yl)methanol or the isomeric 4-bromo derivative introduces severe synthetic inefficiencies. The unbrominated analog requires harsh, high-temperature C-H activation protocols to functionalize the C5 position, often resulting in poor regioselectivity and low yields. Conversely, the 4-bromo isomer exhibits different electronic properties that alter the kinetics of oxidative addition in cross-coupling reactions, frequently necessitating re-optimization of catalyst systems. Furthermore, using the C2-carbaldehyde variant instead of the C2-methanol necessitates additional protection-deprotection sequences to prevent unwanted nucleophilic attack at the carbonyl during C5 modifications. Therefore, procuring the exact 5-bromo-2-hydroxymethyl-1-methyl scaffold is critical for maintaining step economy and process reproducibility [1].
The presence of the C5-bromide in (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol allows for direct, mild palladium-catalyzed cross-coupling. When compared to the unbrominated (1-methyl-1H-imidazol-2-yl)methanol, the brominated target achieves high yields under standard Suzuki-Miyaura conditions without the need for specialized ligands or forcing temperatures. The unbrominated baseline requires direct C-H arylation, which typically suffers from low conversion and poor regiocontrol under comparable mild conditions [1].
| Evidence Dimension | Yield of C5-arylated product at 80 °C |
| Target Compound Data | >85% yield (standard Pd(PPh3)4, 2 hours) |
| Comparator Or Baseline | (1-Methyl-1H-imidazol-2-yl)methanol (<15% yield via direct C-H activation at 80 °C) |
| Quantified Difference | >70% absolute increase in yield under mild conditions |
| Conditions | Pd-catalyzed coupling, 80 °C, standard aryl boronic acid |
Procuring the pre-brominated scaffold eliminates the need for harsh C-H functionalization, reducing energy costs and improving batch-to-batch consistency in API synthesis.
The C2-hydroxymethyl group offers a robust functional handle that is generally well-tolerated in cross-coupling and metallation reactions, unlike the highly electrophilic C2-carbaldehyde. Utilizing (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol allows for direct C5 functionalization without intermediate protection steps. In contrast, the 5-bromo-1-methyl-1H-imidazole-2-carbaldehyde baseline typically requires acetal protection prior to C5 manipulation to prevent nucleophilic degradation, adding two synthetic steps to the workflow[1].
| Evidence Dimension | Required synthetic steps for C5-functionalized C2-alcohol/aldehyde |
| Target Compound Data | 1 step (Direct cross-coupling) |
| Comparator Or Baseline | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (3 steps: protection, coupling, deprotection) |
| Quantified Difference | Elimination of 2 synthetic steps |
| Conditions | Standard organometallic or cross-coupling sequence |
Reducing step count directly lowers raw material costs, minimizes solvent waste, and accelerates the scale-up of pharmaceutical intermediates.
For applications requiring the generation of a C5-nucleophile, (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol undergoes rapid and highly regioselective halogen-metal exchange when treated with alkyllithium reagents. The 4-bromo isomer, due to the different electronic environment and proximity to the N3 lone pair, often exhibits slower exchange rates and can suffer from competitive deprotonation or rearrangement. This makes the 5-bromo derivative the more reliable choice for generating C5-lithiated intermediates cleanly [1].
| Evidence Dimension | Regioselectivity of lithium-halogen exchange (-78 °C) |
| Target Compound Data | >95% regiocontrol for C5-lithiation |
| Comparator Or Baseline | (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol (~70-80% regiocontrol due to competitive side reactions) |
| Quantified Difference | >15% improvement in regioselectivity |
| Conditions | n-BuLi, THF, -78 °C, 30 minutes |
High regioselectivity in metallation ensures high purity of the downstream product, minimizing the need for complex chromatographic separations.
The N1-methyl group in (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol significantly enhances its solubility in standard organic solvents compared to the des-methyl (N-H) baseline. Furthermore, the N-methyl capping completely prevents competitive N-alkylation during subsequent reactions that target the C2-hydroxymethyl oxygen or C5 position, a common issue that reduces yields and complicates purification when using N-H imidazoles[1].
| Evidence Dimension | Competitive N-alkylation during O-functionalization |
| Target Compound Data | 0% N-alkylation side products |
| Comparator Or Baseline | (5-Bromo-1H-imidazol-2-yl)methanol (up to 30% N-alkylation depending on base/electrophile) |
| Quantified Difference | Complete elimination of N-alkylation impurities |
| Conditions | Standard alkylation conditions (e.g., NaH, R-X, DMF) |
Preventing N-alkylation side reactions ensures predictable stoichiometry and maximizes the yield of the desired O-linked or C-linked products.
The compound is a highly efficient starting material for developing kinase inhibitors or GPCR ligands that require a diverse array of C5-aryl or heteroaryl substituents, leveraging its high Suzuki-Miyaura coupling efficiency without the need for harsh C-H activation [1].
The orthogonal reactivity of the C5-bromide and C2-hydroxymethyl group allows for the stepwise construction of bidentate or tridentate ligands used in transition metal catalysis, benefiting from the step economy of a protection-free workflow [2].
In discovery chemistry, the reliable and highly regioselective halogen-metal exchange of the C5-bromide enables the rapid synthesis of C5-alkylated or acylated imidazoles, providing cleaner reaction profiles than the 4-bromo isomer[3].
The N-methyl group ensures high solubility in process-friendly organic solvents and prevents N-alkylation side reactions, making this compound highly suitable for kilogram-scale API manufacturing where reproducible impurity profiles are critical [4].